6-Phenylhex-5-yn-1-al

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

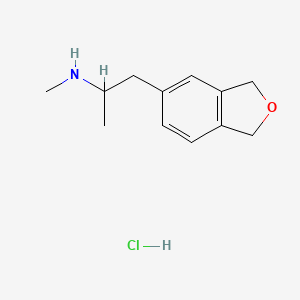

6-Phenylhex-5-yn-1-al is a chemical compound with the formula C12H12O . It is used for research purposes and is available from various suppliers .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, allyltriphenylphosphonium bromide reacts with n-butyllithium in tetrahydrofuran and hexane at 0℃ for 0.5 hours . This is followed by the addition of this compound in tetrahydrofuran and hexane at temperatures between 0 and 20℃ . This process is carried out under an inert atmosphere using the Schlenk technique .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively detailed in the search results. The molecular weight is given as 172.22 .Scientific Research Applications

Regioselectivity in Palladium-Catalyzed Coupling Reactions

The palladium-catalyzed coupling reaction of electron-deficient alkenyl halides with organozinc reagents demonstrates the synthesis of 6-phenylhex-5-yn-2(or 3)-enoates and 4-phenyl-6-substituted-hexa-2,4,5-trienoates with high regio- and stereoselectivity. This process involves the treatment of 1-phenylalk-1-yne with n-BuLi and ZnBr2 and exhibits unusual regioselectivity. A significant aspect of this study is the observation of double bond migration in 6-phenylhex-5-yn-2-enoates, leading to the formation of 6-phenylhex-5-yn-3-enoates at higher temperatures. The migration does not occur in the absence of an excess amount of allenic/propargylic zinc reagent or at low temperatures, highlighting the delicate balance of reaction conditions and reagent ratios on the outcome of the synthesis (Ma et al., 2000).

Cyclization of 1-Substituted 3,5-dien-1-ynes

Investigations into the thermal and catalytic cyclization of 6,6-disubstituted 3,5-dien-1-ynes via a 1,7-hydrogen shift reveal insights into the thermal cyclization efficiencies and the influence of electron-withdrawing substituents on the cyclization process. The study highlights the role of the C(7)-H acidity of 3,5-dien-1-ynes in thermal cyclization, accentuated by the presence of RuCl(3), PtCl(2), and TpRuPPh(3)(CH(3)CN)(2)PF(6) catalysts. Furthermore, the development of tandem aldol condensation-dehydration and aromatization catalysis between cycloalkanones and special 3-en-1-yn-5-als opens avenues for efficient synthesis of complex 1-indanones and alpha-tetralones (Jian-Jou Lian et al., 2006).

Aluminum(III) Ion-Selective Electrode

The creation of an ion-selective PVC membrane sensor for Al(III) ions using 6-(4-nitrophenyl)-2-phenyl-4-(thiophen-2-yl)-3,5-diaza-bicyclo[3.1.0]hex-2-ene (NTDH) as a novel ionophore showcases the sensor's sensitivity and selectivity. This sensor operates effectively within a specific pH range and concentration, demonstrating its potential for practical applications in detecting aluminum ions in pharmaceutical substances, tea leaves, and water samples (Arvand & Asadollahzadeh, 2008).

Safety and Hazards

The safety data sheet for a similar compound, 1-Phenyl-1-hexyn-3-ol, suggests that it should be kept away from heat, sparks, open flames, and hot surfaces . It should not be sprayed on an open flame or other ignition source . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . These precautions may also apply to 6-Phenylhex-5-yn-1-al.

Properties

IUPAC Name |

6-phenylhex-5-ynal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTUDVILEUQRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopentyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2425630.png)

![2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2425638.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2425640.png)

![Ethyl 1-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2425641.png)

![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B2425646.png)